molecular formula C9H15N3O B572607 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1244803-69-7

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No. B572607
CAS RN: 1244803-69-7
M. Wt: 181.239
InChI Key: VBEBAQBCSWGMAR-UHFFFAOYSA-N
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Description

“2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Agents

Studies have investigated the anticancer properties of this compound. Researchers evaluate its cytotoxic effects on cancer cell lines using assays like the MTT test . By modifying the side chain or functional groups, scientists aim to enhance its selectivity against specific cancer types.

Energetic Materials

The compound’s low mechanical sensitivity and high gas volume after detonation make it an interesting candidate for novel energetic materials . Researchers explore its potential as a safer alternative to conventional explosives, focusing on applications in defense and industrial sectors.

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEBAQBCSWGMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

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